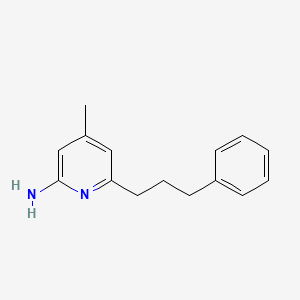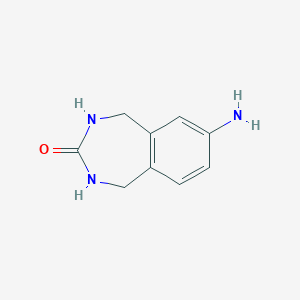
(2-chloro-4-methoxyphenyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chloro-4-methoxyphenyl)methanethiol is an organic compound characterized by the presence of a chloro group, a methoxy group, and a mercaptan (thiol) group attached to a benzyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-chloro-4-methoxyphenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methoxybenzyl chloride with sodium hydrosulfide. The reaction typically occurs in an aqueous medium under mild conditions, resulting in the formation of the desired mercaptan compound.
Industrial Production Methods
In industrial settings, the production of 2-chloro-4-methoxybenzyl mercaptan may involve more scalable processes, such as the use of continuous flow reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2-chloro-4-methoxyphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The mercaptan group can be oxidized to form disulfides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Reduction: The compound can be reduced to remove the chloro group, forming a simpler benzyl mercaptan derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base can be used to oxidize the mercaptan group.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions to substitute the chloro group.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve the reduction of the chloro group.
Major Products Formed
Oxidation: Disulfides
Substitution: Various substituted benzyl mercaptans
Reduction: Benzyl mercaptan derivatives
Wissenschaftliche Forschungsanwendungen
(2-chloro-4-methoxyphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive mercaptan group.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (2-chloro-4-methoxyphenyl)methanethiol involves its interaction with various molecular targets. The mercaptan group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The chloro and methoxy groups can also influence the compound’s reactivity and binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzyl mercaptan: Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Chlorobenzyl mercaptan: Lacks the methoxy group, which can affect its solubility and reactivity.
4-Chlorobenzyl mercaptan: Similar structure but with the chloro group in a different position, leading to different reactivity and applications.
Uniqueness
(2-chloro-4-methoxyphenyl)methanethiol is unique due to the combination of the chloro, methoxy, and mercaptan groups on the benzyl ring. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H9ClOS |
|---|---|
Molekulargewicht |
188.67 g/mol |
IUPAC-Name |
(2-chloro-4-methoxyphenyl)methanethiol |
InChI |
InChI=1S/C8H9ClOS/c1-10-7-3-2-6(5-11)8(9)4-7/h2-4,11H,5H2,1H3 |
InChI-Schlüssel |
WNRZZMBEORNQMB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CS)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-4-[(5-fluoroquinazolin-4-yl)amino]phenol](/img/structure/B8422197.png)



![8-Pyrimidin-2-yl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B8422217.png)
![1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carbaldehyde](/img/structure/B8422225.png)
![N-{3-[3-(dimethylamino)propyl]-4-fluorophenyl}methylamine](/img/structure/B8422233.png)



